2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
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Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the introduction of the fluoro-substituted methylphenyl group, the formation of the bicyclo[1.1.1]pentane ring, and subsequent functionalization. Researchers have developed various synthetic routes to access this compound, often relying on isocyanate chemistry and protecting group strategies. Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
The molecular formula of Compound X is C19H24FNO4 , with a molecular weight of approximately 349.402 g/mol . Its three-dimensional structure reveals the intricate arrangement of the bicyclo[1.1.1]pentane ring, the fluoro-substituted phenyl group, and the acetic acid moiety. Computational studies and X-ray crystallography have provided insights into its conformation and stereochemistry.
Chemical Reactions Analysis
Compound X participates in various chemical reactions due to its functional groups. These reactions include esterification, amidation, and nucleophilic substitutions. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the synthesis of derivatives with modified properties. Notably, the isocyanate group plays a crucial role in these transformations .
Future Directions
Properties
IUPAC Name |
2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO4/c1-14-7-8-16(23)9-17(14)21-11-22(12-21,13-21)18(19(25)26)24-20(27)28-10-15-5-3-2-4-6-15/h2-9,18H,10-13H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNATYKINHACNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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